Phthaloyl dichloride

説明

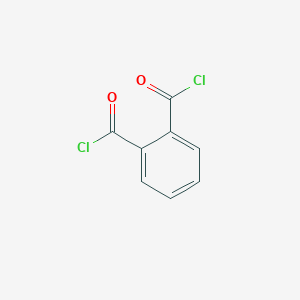

Structure

3D Structure

特性

IUPAC Name |

benzene-1,2-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXKZNLBZKRYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8038691 | |

| Record name | 1,2-Benzenedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless oily liquid; mp = 15-16 deg C; [Merck Index] Colorless or yellow liquid; mp = 6-12 deg C; [Alfa Aesar MSDS] | |

| Record name | Phthaloyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

88-95-9 | |

| Record name | Phthaloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthaloyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthaloyl dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarbonyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthaloyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S64APH24W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Phthaloyl Dichloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of phthaloyl dichloride (benzene-1,2-dicarbonyl dichloride). The information is intended to support laboratory research, chemical synthesis, and drug development activities by providing key data and established experimental protocols.

Chemical Identity and Physical Properties

This compound is a colorless to pale yellow oily liquid that is highly reactive, particularly with nucleophiles.[1][2][3] It is a key intermediate in organic synthesis, valued for its bifunctional nature which allows it to act as a precursor to a wide range of molecules, including polymers, dyes, and pharmaceuticals.[3][4] Due to its specific melting range, the product may be encountered as a solid, liquid, a solidified melt, or a supercooled melt.[5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₄Cl₂O₂ | [1][7][8] |

| Molecular Weight | 203.02 g/mol | [1][7][8] |

| CAS Number | 88-95-9 | [1][7][8] |

| Appearance | Colorless to clear yellow oily liquid | [1][3][9] |

| Melting Point | 6-16 °C (43-61 °F) | [1][2][5][7] |

| Boiling Point | 269-271 °C (516-520 °F) at 760 mmHg | [1][2][10] |

| 131-133 °C (268-271 °F) at 10 mmHg | [11] | |

| Density | 1.409 - 1.41 g/mL at 20-25 °C | [1][2][5] |

| Refractive Index (n²⁰/D) | 1.568 - 1.5692 | [1][2][7] |

| Vapor Pressure | 30 mmHg at 47 °C | [1][3] |

| Flash Point | >110 °C (>230 °F) | [1][5] |

| Solubility | Decomposes in water and alcohol. Soluble in ether, chloroform, and benzene. | [1][2][3] |

| Sensitivity | Moisture sensitive. | [1][3][12] |

Chemical Structure

This compound consists of a benzene ring substituted at the 1 and 2 positions with acyl chloride functional groups. The proximity of the two acyl chloride groups influences its reactivity, allowing for the formation of cyclic products such as phthalimides.

Structural Identifiers:

-

InChI: InChI=1S/C8H4Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H[5]

Synthesis and Experimental Protocols

The most common laboratory and industrial synthesis of this compound involves the chlorination of phthalic anhydride.

Synthesis from Phthalic Anhydride

This compound can be prepared by reacting phthalic anhydride with a chlorinating agent, such as phosphorus pentachloride (PCl₅).[7][11] The reaction proceeds by nucleophilic attack of the anhydride on the chlorinating agent, leading to the formation of the diacyl chloride and a byproduct (in this case, phosphorus oxychloride).

Experimental Protocol: Synthesis via Phosphorus Pentachloride [11]

This protocol is based on a literature procedure with a reported yield of 92%.

-

Apparatus Setup: A 500-mL round-bottomed flask is fitted with a reflux condenser, which is protected by a calcium chloride drying tube.

-

Reaction Mixture: 1.0 mole (148 g) of sublimed phthalic anhydride and 1.06 moles (220 g) of pure phosphorus pentachloride are added to the flask.

-

Heating: The flask is placed in an oil bath and heated to 150 °C. The reaction mixture is maintained at this temperature for 12 hours.

-

Product Isolation: After the initial heating period, the reflux condenser is replaced with a downward-facing distillation apparatus. The temperature of the oil bath is gradually increased to 250 °C. Phosphorus oxychloride (POCl₃), a byproduct, distills off.

-

Purification: The remaining crude this compound is purified by vacuum distillation. The fraction boiling at 131-133 °C under a pressure of 10 mmHg is collected.

Chemical Reactivity and Key Reactions

This compound is a highly reactive compound due to the two electrophilic acyl chloride groups. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Hydrolysis

This compound reacts rapidly with water in a hydrolysis reaction to form phthalic acid and hydrochloric acid.[1][14] This reaction is vigorous and exothermic. The high moisture sensitivity necessitates that the compound be handled under anhydrous conditions.[12] Studies on its isomers show that hydrolysis is very rapid, with half-lives on the order of minutes even at 0 °C.[14] The reaction proceeds through a short-lived intermediate where only one acyl chloride group has been hydrolyzed.[14]

Reactions with Alcohols and Amines

With alcohols, this compound undergoes alcoholysis to form phthalate diesters.[3] With primary or secondary amines, it undergoes amidation to form phthalamides.[15] If a primary amine is used, the intermediate phthalamide can undergo intramolecular cyclization upon heating to form a stable N-substituted phthalimide.

Polymerization

A primary application of this compound and its isomers is in the synthesis of polymers, such as polyesters and polyamides, through step-growth polymerization.[1] The reaction with diols yields polyesters, while the reaction with diamines yields polyamides (aramids).

Experimental Protocol: General Low-Temperature Solution Polycondensation for Polyamides [5][16]

This protocol describes a general method for synthesizing aromatic polyamides, which requires anhydrous conditions to achieve high molecular weight.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The system is maintained under an inert nitrogen atmosphere.

-

Diamine Solution: An aromatic diamine (1 equivalent) and an anhydrous salt like lithium chloride (5-10 wt% of the solvent) are dissolved in an anhydrous aprotic polar solvent (e.g., N-Methyl-2-pyrrolidone, NMP). The mixture is stirred until a clear solution is obtained.

-

Cooling: The diamine solution is cooled to 0 °C in an ice bath.

-

Diacyl Chloride Addition: this compound (1 equivalent) is dissolved in a minimal amount of anhydrous NMP in the dropping funnel. This solution is added dropwise to the vigorously stirred, cooled diamine solution over 30-60 minutes, ensuring the temperature remains at 0 °C.

-

Polymerization: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. Stirring is continued for 4-24 hours. A significant increase in viscosity indicates polymer formation.

-

Precipitation and Purification: The viscous polymer solution is poured into a large excess of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the polyamide.

-

Drying: The resulting fibrous polymer is collected by filtration, washed thoroughly with methanol and hot water, and dried in a vacuum oven at 80-100 °C to a constant weight.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Table 2: Characteristic Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| Infrared (IR) | Strong absorption bands in the range of 1750-1815 cm⁻¹ . | Asymmetric and symmetric C=O stretching of the two acyl chloride groups. The high frequency is characteristic of acid chlorides. |

| Absorption around 850-900 cm⁻¹ . | C-Cl stretching vibration. | |

| ¹H NMR | Multiplets in the aromatic region, typically ~7.5-8.1 ppm . | Aromatic protons on the benzene ring. The ortho-substitution pattern leads to a complex splitting pattern. |

| ¹³C NMR | Resonances in the range of ~165-170 ppm . | Carbonyl carbons of the acyl chloride groups. |

| Resonances in the range of ~128-136 ppm . | Aromatic carbons. | |

| Mass Spec. (MS) | Molecular Ion (M⁺) peak at m/z 201/203/205 . | Corresponds to the molecular weight, showing the characteristic isotopic pattern for two chlorine atoms. |

| Major fragment at m/z 167/169 . | Loss of one chlorine atom [M-Cl]⁺. | |

| Fragment at m/z 139 . | Loss of both chlorine atoms [M-2Cl]⁺ or loss of COCl from the m/z 167 fragment. | |

| Fragment at m/z 104 . | Corresponds to the benzoyl cation [C₆H₄CO]⁺. |

(Note: Specific ppm and cm⁻¹ values can vary slightly based on the solvent and instrument used. Data interpreted from references[1][2][7][12].)

Applications

The reactivity of this compound makes it a versatile building block in the chemical industry.

-

Polymer Synthesis: It is a monomer used in the production of high-performance polymers and fibers, imparting chemical resistance and thermal stability.[1][3]

-

Organic Synthesis: It is used to prepare other acid chlorides from carboxylic acids and serves as a precursor for various organic intermediates.[1][3]

-

Pharmaceuticals and Agrochemicals: The phthaloyl group is sometimes used as a protecting group in the synthesis of complex molecules, and the compound serves as a starting material for various active ingredients.[3]

-

Other Uses: It acts as a stabilizer in polymers to improve color stability, an ingredient in ceramic mold binders, and is used in the manufacturing of reverse osmosis membranes.[1][3]

Safety and Handling

This compound is a corrosive and moisture-sensitive chemical that requires careful handling in a controlled laboratory environment.

-

Hazards: Causes severe skin burns and eye damage.[6][12][16] Inhalation may cause corrosive injuries to the respiratory tract.[12][14] It is a lachrymator (causes tears).[6]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[2][6]

-

Handling: Use only in a well-ventilated chemical fume hood.[12][17] Keep the container tightly closed and store in a cool, dry area away from incompatible substances such as water, alcohols, bases, and amines.[17]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[2][12] For skin contact, flush with plenty of water for at least 15 minutes while removing contaminated clothing.[12] If inhaled, move to fresh air.[6] If ingested, do NOT induce vomiting and seek immediate medical attention.[6][12]

References

- 1. This compound(88-95-9) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(88-95-9) 13C NMR [m.chemicalbook.com]

- 3. CAS 88-95-9: Phthaloyl chloride | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Phthaloyl chloride | C8H4Cl2O2 | CID 6955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. o-Phthaloyl dichloride [chembk.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. scbt.com [scbt.com]

- 12. This compound(88-95-9) IR Spectrum [chemicalbook.com]

- 13. This compound [stenutz.eu]

- 14. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. spectrabase.com [spectrabase.com]

The Formation of Phthaloyl Dichloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical mechanisms underpinning the synthesis of phthaloyl dichloride, a crucial reagent in organic chemistry and the development of pharmaceuticals and other advanced materials. This document outlines the primary synthetic routes, details the reaction mechanisms, provides experimental protocols, and presents quantitative data to support a thorough understanding of the formation of this versatile compound.

Introduction

This compound (1,2-benzenedicarbonyl dichloride) is a highly reactive derivative of phthalic acid, characterized by two acyl chloride functional groups attached to adjacent positions on a benzene ring. Its reactivity makes it an essential building block for the synthesis of a wide array of compounds, including polymers, dyes, and pharmaceutical intermediates. The efficient synthesis of high-purity this compound is therefore of significant interest. The most common precursors for its synthesis are phthalic acid and phthalic anhydride, which are treated with various chlorinating agents. Understanding the mechanisms of these transformations is critical for optimizing reaction conditions and maximizing yield and purity.

Primary Synthetic Pathways

The industrial and laboratory-scale synthesis of this compound predominantly proceeds via two main pathways: the chlorination of phthalic acid and the chlorination of phthalic anhydride. The choice of starting material and chlorinating agent can significantly impact the reaction conditions, byproducts, and overall efficiency.

Common Chlorinating Agents:

-

Thionyl Chloride (SOCl₂): A widely used reagent that converts carboxylic acids to acyl chlorides, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

-

Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent, though it produces a liquid byproduct, phosphorus oxychloride (POCl₃), which must be separated from the product.

-

Phosgene (COCl₂): A highly effective but also highly toxic chlorinating agent, often used in industrial settings with appropriate safety measures.

The following sections delve into the detailed mechanisms of these reactions.

Reaction Mechanisms and Visualizations

From Phthalic Acid with Thionyl Chloride

The reaction of phthalic acid with thionyl chloride is a classic example of converting a dicarboxylic acid into a diacyl chloride. The mechanism proceeds in a stepwise manner for each carboxylic acid group.

Mechanism Description: Each carboxylic acid group reacts with thionyl chloride. The initial step involves the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion. The resulting intermediate is a highly reactive chlorosulfite derivative. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. A subsequent rearrangement leads to the formation of the acyl chloride, along with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts[1][2][3]. This process occurs at both carboxylic acid sites to yield this compound.

References

An In-Depth Technical Guide to Phthaloyl Dichloride (CAS Number: 88-95-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and spectral analysis of phthaloyl dichloride (CAS No. 88-95-9). The information is presented to support research, development, and drug discovery applications.

Physicochemical Properties

This compound, also known as 1,2-benzenedicarbonyl dichloride, is a colorless to pale yellow oily liquid.[1][2][3][4] It is a key intermediate in organic synthesis, valued for its high reactivity. Due to its specific melting range, it may exist as a solid, liquid, a solidified melt, or a supercooled melt at ambient temperature. It is miscible with ether and soluble in other organic solvents like dichloromethane, but it decomposes in water and alcohol.[2][4]

| Property | Value | Reference(s) |

| CAS Number | 88-95-9 | [3] |

| Molecular Formula | C₈H₄Cl₂O₂ | [3] |

| Molecular Weight | 203.02 g/mol | [3][5] |

| Appearance | Colorless to pale yellow oily liquid | [1][2][4] |

| Melting Point | 6-12 °C | [3] |

| Boiling Point | 269-271 °C | [3] |

| Density | 1.409 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.568 | [3] |

| Vapor Pressure | 30 mmHg at 47 °C | [3] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [3] |

| Water Solubility | Decomposes | [2][6] |

| Solubility in other solvents | Miscible with ether; Soluble in dichloromethane | [2][4] |

Synthesis and Purification

This compound is commonly synthesized from phthalic anhydride. Several methods exist, with the reaction with phosphorus pentachloride being a well-established laboratory procedure.

Synthesis from Phthalic Anhydride and Phosphorus Pentachloride

This method involves the reaction of phthalic anhydride with phosphorus pentachloride to yield this compound and phosphorus oxychloride as a byproduct.

Experimental Protocol:

-

Reagents:

-

Phthalic Anhydride (1 mole, 148 g), sublimed

-

Phosphorus Pentachloride (1.06 moles, 220 g), pure

-

-

Apparatus:

-

500-mL round-bottomed flask

-

Reflux condenser with a calcium chloride tube

-

Downward water-condenser

-

Oil bath

-

Distillation apparatus

-

-

Procedure:

-

In a 500-mL round-bottomed flask, combine 148 g (1 mole) of sublimed phthalic anhydride and 220 g (1.06 moles) of pure phosphorus pentachloride.[1][7]

-

Fit the flask with a reflux condenser equipped with a calcium chloride tube to protect the reaction from moisture.[1][7]

-

Heat the mixture in an oil bath at 150 °C for 12 hours.[1][7]

-

After the reflux period, replace the reflux condenser with a downward water-condenser.[7]

-

Gradually increase the oil bath temperature to 250 °C to distill off the phosphorus oxychloride byproduct.[1][7]

-

The residual crude this compound is then purified by vacuum distillation.[1][7]

-

-

Purification:

Caption: Synthesis of this compound Workflow.

Reactivity and Chemical Behavior

This compound is a bifunctional acid chloride, and its chemistry is dominated by nucleophilic acyl substitution reactions at the two carbonyl carbons. It is highly reactive towards nucleophiles and is sensitive to moisture.[8]

Reaction with Nucleophiles

This compound readily reacts with water, alcohols, and amines. These reactions are typically vigorous and exothermic.

-

Hydrolysis (Reaction with Water): this compound reacts with water to hydrolyze back to phthalic acid. This reaction is rapid and is the reason for its moisture sensitivity.

-

Alcoholysis (Reaction with Alcohols): The reaction with alcohols yields the corresponding diesters. For example, with ethanol, it forms diethyl phthalate.

-

Aminolysis (Reaction with Amines): Primary and secondary amines react to form the corresponding phthalamides. With primary amines, further reaction can lead to the formation of phthalimides.[9]

Caption: Reactivity of this compound with Nucleophiles.

Spectroscopic Analysis

Spectroscopic methods are essential for the characterization and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1790 | C=O stretch (acid chloride) | Strong |

| ~1600-1450 | C=C stretch (aromatic ring) | Medium-Weak |

| ~800-600 | C-Cl stretch | Strong |

The C=O stretching frequency in acid chlorides is typically higher than that in ketones or esters due to the electron-withdrawing effect of the chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would show complex multiplets in the aromatic region (typically δ 7.5-8.0 ppm) corresponding to the four protons on the benzene ring. The integration of this region would correspond to four protons.

-

¹³C NMR: The carbon NMR spectrum provides more detailed structural information. Key signals would include:

-

Carbonyl carbons (C=O): ~165-170 ppm

-

Aromatic carbons attached to the carbonyl groups: ~130-135 ppm

-

Other aromatic carbons: ~125-130 ppm

-

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 202, with isotopic peaks at m/z 204 and 206 due to the presence of two chlorine atoms. Common fragmentation pathways for phthalates involve the loss of chlorine and carbon monoxide. A characteristic fragment ion for many phthalate derivatives is the phthalic anhydride cation radical at m/z 148, which can be formed through rearrangement and loss of two chlorine radicals. Other significant fragments could arise from the loss of a COCl group.[10][11]

Safety, Handling, and Disposal

This compound is a corrosive and moisture-sensitive substance that requires careful handling.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[6] Inhalation may cause severe respiratory tract irritation with possible burns.[8] It is also a lachrymator.[6]

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Keep the container tightly closed and store in a cool, dry place away from incompatible substances such as water, alcohols, strong bases, and oxidizing agents.[8]

-

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

-

-

Disposal:

Caption: Safe Handling and Disposal Workflow.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. フタロイルクロリド 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 88-95-9: Phthaloyl chloride | CymitQuimica [cymitquimica.com]

- 5. Cas Landing [thermofisher.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. prepchem.com [prepchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. researchgate.net [researchgate.net]

- 10. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of o-Phthaloyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of o-phthaloyl dichloride (CAS No. 88-95-9). This crucial intermediate in organic synthesis is utilized in the production of various pharmaceuticals, polymers, and other fine chemicals. A thorough understanding of its physical characteristics is paramount for its safe handling, application in synthetic protocols, and in the development of new chemical entities.

Core Physical and Chemical Properties

o-Phthaloyl dichloride, also known as 1,2-benzenedicarbonyl dichloride, is a colorless to clear yellow oily liquid with a pungent odor.[1][2] It is a reactive compound, particularly sensitive to moisture, and will decompose in the presence of water and alcohol.[3][4]

Summary of Quantitative Data

The following table summarizes the key physical properties of o-phthaloyl dichloride for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄Cl₂O₂ | [3][4][5] |

| Molecular Weight | 203.02 g/mol | [3][4][6] |

| Density | 1.409 g/mL at 20 °C | [4][7] |

| 1.41 g/cm³ at 20 °C | [8] | |

| Melting Point | 6-12 °C | [2][3][9] |

| 12 °C | [8][10] | |

| 15-16 °C | [4][7] | |

| Boiling Point | 269-271 °C (lit.) | [2][3][9] |

| 280-282 °C | [4][7] | |

| Flash Point | >110 °C (>230 °F) | [7][11] |

| 151 °C | [3] | |

| Refractive Index (n_D^20) | 1.568 (lit.) | [2][7][9] |

| 1.5692 | [4][7] | |

| Vapor Pressure | 30 mm Hg at 47 °C | [2][7][11] |

| Water Solubility | Decomposes | [2][3][7] |

| Solubility | Miscible with ether.[3][7][9] Soluble in chloroform and benzene.[7][10] |

Experimental Protocols for Property Determination

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a substance like o-phthaloyl dichloride, which has a melting point near room temperature, a standard melting point apparatus can be used.

Methodology:

-

A small, solid sample of o-phthaloyl dichloride is placed into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a heating block or an oil bath within a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated slowly and steadily.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Thiele Tube Method): [12][13]

-

A small amount of o-phthaloyl dichloride is placed in a small test tube (Durham tube).

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.[12]

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and form a steady stream of bubbles.[12]

-

Heating is discontinued, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[12]

Density Determination

Density is the mass of a substance per unit volume.

Methodology (Pycnometer Method):

-

A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.

-

The pycnometer is filled with o-phthaloyl dichloride, ensuring no air bubbles are present.

-

The filled pycnometer is then weighed.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the o-phthaloyl dichloride (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Logical Relationships of o-Phthaloyl Dichloride's Properties

The following diagram illustrates the interconnectedness of the fundamental properties of o-phthaloyl dichloride.

Caption: Interrelation of o-Phthaloyl Dichloride's Properties.

References

- 1. CAS 88-95-9: Phthaloyl chloride | CymitQuimica [cymitquimica.com]

- 2. Phthaloyl dichloride | 88-95-9 [chemicalbook.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. Phthaloyl Chloride [drugfuture.com]

- 5. BioOrganics [bioorganics.biz]

- 6. Phthaloyl chloride | C8H4Cl2O2 | CID 6955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. o-Phthaloyl dichloride [chembk.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. This compound CAS#: 88-95-9 [m.chemicalbook.com]

- 10. This compound [chemball.com]

- 11. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

Phthaloyl Dichloride and its Isomers: A Technical Guide to Nucleophilic Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthaloyl dichloride, existing as ortho-, iso-, and terephthaloyl isomers, represents a class of highly reactive aromatic diacyl chlorides. Its reactivity is dominated by the two electrophilic carbonyl carbons, making it a crucial building block in organic synthesis, polymer chemistry, and materials science. This technical guide provides an in-depth analysis of the reactivity of this compound with a range of common nucleophiles, including water, alcohols, and amines. It details the underlying mechanisms, presents quantitative kinetic data, outlines experimental protocols for key transformations, and discusses the applications of these reactions in the synthesis of fine chemicals, pharmaceuticals, and high-performance polymers.

Introduction to this compound

This compound (C₈H₄Cl₂O₂) is a derivative of phthalic acid where both carboxylic acid groups are converted to acyl chlorides.[1] The three positional isomers—this compound (ortho-), isothis compound (meta-), and terethis compound (para-)—exhibit distinct chemical properties and are used in different applications due to the geometry of their acyl chloride groups. The ortho-isomer is a colorless to pale yellow oily liquid, while the meta- and para-isomers are white crystalline solids.[1][2]

The high reactivity of the acyl chloride functional groups makes them exceptionally useful but also requires careful handling. They are sensitive to moisture and act as lachrymators.[3][4] Their principal utility lies in nucleophilic acyl substitution reactions, serving as powerful acylation agents. This reactivity is harnessed in the production of a wide array of molecules, from simple esters and amides to complex, high-performance polymers like aramids (e.g., Nomex®) and polyarylates.[2][5]

Core Reactivity: Nucleophilic Acyl Substitution

The fundamental reaction pathway for this compound is nucleophilic acyl substitution. A nucleophile (Nu:) attacks one of the electrophilic carbonyl carbons, leading to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion (Cl⁻)—an excellent leaving group—to yield the acylated product. This process can occur sequentially at both acyl chloride sites.

References

- 1. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of Phthaloyl Dichloride: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of phthaloyl dichloride (CAS No: 88-95-9), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. The document details its infrared (IR) and nuclear magnetic resonance (NMR) spectral data, offering a comprehensive resource for compound identification and characterization.

Molecular Structure and Spectroscopic Correlation

This compound, with the molecular formula C₈H₄Cl₂O₂, is an aromatic acyl chloride. Its structure, consisting of a benzene ring substituted with two adjacent carbonyl chloride groups, gives rise to characteristic signals in both IR and NMR spectroscopy. The aromatic protons and carbons, as well as the carbonyl groups, are the primary reporters in these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.

¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound is characterized by signals in the aromatic region, arising from the four protons on the benzene ring. These protons are chemically non-equivalent and exhibit complex splitting patterns due to spin-spin coupling.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.94 | Multiplet | Aromatic Protons (2H) |

| ~7.79 | Multiplet | Aromatic Protons (2H) |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound shows signals for the carbonyl carbons and the aromatic carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~167 | Carbonyl Carbon (C=O) |

| ~136 | Aromatic Carbon |

| ~132 | Aromatic Carbon |

| ~130 | Aromatic Carbon |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the acid chloride carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1800 | Strong | C=O stretch (Acyl Chloride) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 1600-1450 | Medium-Weak | Aromatic C=C stretch |

| Below 800 | Medium-Strong | C-Cl stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Sample Preparation: A thin film of liquid this compound is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride) can be used in a liquid cell. Given the reactivity of acyl chlorides, the choice of solvent and handling conditions must be carefully considered to avoid hydrolysis.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or the solvent is recorded and subtracted from the sample spectrum to obtain the final spectrum of the compound.

Visualization of Spectroscopic-Structural Relationships

The following diagram illustrates the correlation between the chemical structure of this compound and its key spectroscopic data.

Commercial Production of Phthaloyl Dichloride: A Technical Guide

Introduction: Phthaloyl dichloride (1,2-benzenedicarbonyl dichloride) is a crucial chemical intermediate in the synthesis of a wide range of products, including high-performance polymers, pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its high reactivity, stemming from the two acyl chloride groups, makes it a versatile building block in organic synthesis. This technical guide provides an in-depth overview of the primary commercial production methods for this compound, focusing on synthesis routes from phthalic anhydride, detailed experimental protocols, and purification challenges.

Commercial Synthesis Routes

The predominant commercial pathway to this compound involves the chlorination of phthalic anhydride. Several chlorinating agents are employed in industrial settings, each with distinct advantages and disadvantages concerning reaction conditions, byproducts, and safety. The main methods include reactions with phosphorus pentachloride, thionyl chloride, phosgene, and (trichloromethyl)benzene derivatives.[4][5]

A significant challenge in all these processes is the purification of the final product. This compound and the starting material, phthalic anhydride, have very close boiling points, and phthalic anhydride has a tendency to sublime, making separation by simple distillation difficult and often requiring multi-step purification techniques to achieve high purity.[4][5][6]

Process Visualization: Synthesis Pathways

Caption: Primary synthesis routes for this compound from phthalic anhydride.

Quantitative Data Summary

The choice of synthesis method depends on factors like desired purity, acceptable byproducts, and available equipment. The following tables summarize quantitative data from various cited production methods.

Table 1: Comparison of Chlorinating Agents and Reaction Conditions

| Chlorinating Agent | Catalyst | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Phosphorus Pentachloride (PCl₅) | None | 150 → 250 | 12+ | 92 | [7] |

| Thionyl Chloride (SOCl₂) | Triphenylphosphine | 115 - 140 | 2 - 5.5 | ~95 (Calculated) | [2] |

| (Trichloromethyl)benzene derivative | Zirconium Hydroxide | 160 - 168 | 2 - 5 | 98.6 | [6] |

| (Trichloromethyl)benzene derivative | Hafnium Chloride | 160 | 13 | 99.5 | [6] |

| Phosgene (COCl₂) | N,N-dialkylformamide | Not specified | Not specified | High | [8] |

| Solid Phosgene | N,N-dimethylformamide | Reflux | 2 - 5 | High |[9] |

Table 2: Product Specifications and Purity

| Method | Final Purity | Key Impurities | Purification Method | Reference |

|---|---|---|---|---|

| PCl₅ Reaction | Not specified | Phthalic Anhydride | Distillation | [7] |

| (Trichloromethyl)benzene (Zr catalyst) | 99.0% | Phthalic Anhydride (0.88%) | Distillation | [6] |

| (Trichloromethyl)benzene (ZnCl₂ catalyst) | ~95% | Phthalic Anhydride (~5%) | Not specified | [4] |

| Thionyl Chloride (for Isothis compound) | >99.98% | Not specified | Double Vacuum Distillation | [10] |

| Phosgene Reaction | High | Avoids carcinogenic byproducts | Not specified |[8] |

Detailed Experimental Protocols

Detailed methodologies are critical for reproducibility and process optimization. Below are protocols derived from cited literature for key synthesis methods.

Protocol 1: Synthesis via Phosphorus Pentachloride

This method is a classic laboratory and industrial preparation route.[1][7]

Methodology:

-

A 500-ml round-bottomed flask is charged with 1 mole of sublimed phthalic anhydride and 1.06 moles of pure phosphorus pentachloride.

-

The flask is fitted with a reflux condenser, which is protected from atmospheric moisture by a calcium chloride tube.

-

The reaction vessel is placed in an oil bath and heated to 150°C.

-

The reaction mixture is maintained at this temperature for 12 hours.

-

After the initial heating period, the reflux condenser is replaced with a downward-facing water condenser for distillation.

-

The oil bath temperature is gradually increased to 250°C to distill off the phosphorus oxychloride byproduct.

-

The remaining crude this compound is then purified by vacuum distillation. The fraction boiling at 131-133°C at 10 mmHg is collected.

-

This process yields approximately 92% of this compound, which may contain small amounts of unreacted phthalic anhydride.[7]

Protocol 2: Catalytic Synthesis via (Trichloromethyl)benzene Derivative

This patented method offers high yields and purity using a specific catalyst.[6]

Methodology:

-

A 300 mL four-necked flask is charged with 93.8g (0.63 moles) of phthalic anhydride and 218.3g (0.95 moles) of 1-chloro-4-(trichloromethyl)benzene.

-

The mixture is heated to 100°C with stirring.

-

0.32g (2.0 mmoles), corresponding to 0.32% by mole with respect to the phthalic anhydride, of zirconium hydroxide catalyst is added.

-

The temperature is increased to 160°C and held for 2 hours.

-

The temperature is then raised to and maintained between 167°C and 168°C for an additional 3 hours.

-

Gas chromatography (GC) analysis of the final reaction liquid shows a conversion to 98.6% this compound with 0.82% residual phthalic anhydride.[6]

-

The product is subsequently purified by rectification (distillation).

General Experimental Workflow

The commercial production of this compound, regardless of the specific chlorinating agent, generally follows a consistent workflow from raw materials to the purified product.

References

- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. DE102004057146A1 - Process for the preparation of phthaloyl chloride - Google Patents [patents.google.com]

- 3. CAS 88-95-9: Phthaloyl chloride | CymitQuimica [cymitquimica.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. EP2325158B1 - Process for production of this compound compounds - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. US7154003B2 - Process for preparing phthaloyl chloride - Google Patents [patents.google.com]

- 9. CN101805257A - Preparation method for phthalyl chloride, m-phthaloyl chloride and paraphthaloyl chloride - Google Patents [patents.google.com]

- 10. Preparation method of high-purity isothis compound - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols: Phthaloyl Dichloride in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthaloyl dichloride, an aromatic acyl chloride, serves as a reactive monomer in the synthesis of various polymers. Its two reactive acyl chloride groups readily undergo polycondensation reactions with nucleophilic co-monomers such as diamines and diols to form polyamides and polyesters, respectively. It can also be utilized in the synthesis of polyimides. The arrangement of the acyl chloride groups in the ortho position on the benzene ring influences the stereochemistry and properties of the resulting polymers, often leading to materials with unique solubility and thermal characteristics compared to their iso- and terephthaloyl isomers.

These application notes provide an overview of the use of this compound in polymer synthesis, including detailed experimental protocols for common polymerization techniques and a summary of the properties of the resulting polymers. Due to the limited availability of specific data for o-phthaloyl dichloride in the scientific literature, representative protocols and data for its isomers, isothis compound and terethis compound, are provided as illustrative examples. Researchers should consider these as starting points for optimization when working with o-phthaloyl dichloride.

Safety and Handling

This compound is a corrosive and moisture-sensitive liquid.[1][2] It can cause severe skin burns and eye damage.[3][4] Inhalation may cause chemical burns to the respiratory tract.[1][4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][5] It is incompatible with water, strong bases, alcohols, and amines.[2][5] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.[5]

Polymer Synthesis Applications

This compound is a valuable monomer for the synthesis of high-performance polymers such as:

-

Polyamides (Aramids): Aromatic polyamides, or aramids, are known for their high strength and thermal stability. The reaction of this compound with aromatic diamines via interfacial or solution polymerization yields polyphthalamides.

-

Polyesters: Polycondensation of this compound with bisphenols or other diols results in the formation of aromatic polyesters, which can exhibit high glass transition temperatures and good thermal stability.

-

Polyimides: While less common than the use of dianhydrides, this compound can be used in the synthesis of polyimides through reaction with diamines to form a poly(amic acid) precursor, which is then chemically or thermally cyclized. These polymers are renowned for their exceptional thermal and chemical resistance.

Experimental Protocols

The following are detailed protocols for interfacial and solution polymerization, which are common methods for synthesizing polymers from diacyl chlorides.

Protocol 1: Interfacial Polymerization of Aromatic Polyamides (Aramids)

This protocol is a representative example for the synthesis of aramids using an aromatic dichloride and an aromatic diamine. Optimization will be necessary when using o-phthaloyl dichloride.

Objective: To synthesize an aromatic polyamide via interfacial polymerization.

Materials:

-

Aromatic diamine (e.g., m-phenylenediamine)

-

Aromatic diacyl chloride (e.g., isophthaloyl chloride or terephthaloyl chloride as a proxy for this compound)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂) or another suitable organic solvent

-

Deionized water

-

Methanol

Procedure:

-

Aqueous Phase Preparation: Prepare an aqueous solution of the aromatic diamine and sodium carbonate. For example, dissolve m-phenylenediamine (e.g., 0.05 mol) and sodium carbonate (e.g., 0.1 mol, as an acid scavenger) in deionized water.

-

Organic Phase Preparation: Prepare an organic solution of the aromatic diacyl chloride. For example, dissolve an equimolar amount of isophthaloyl chloride (e.g., 0.05 mol) in dichloromethane.

-

Polymerization:

-

Carefully pour the organic phase onto the aqueous phase in a beaker to create a distinct interface.

-

A polymer film will form at the interface.

-

Gently grasp the film with forceps and continuously pull it from the beaker, allowing the interface to replenish and the polymer rope to form.

-

-

Washing and Drying:

-

Wash the collected polymer thoroughly with deionized water and then with methanol to remove unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Workflow Diagram:

References

Application Notes and Protocols for Interfacial Polymerization using Phthaloyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interfacial polymerization is a powerful technique for the rapid synthesis of high-molecular-weight polymers at the interface of two immiscible liquids. This method is particularly well-suited for the production of polyamides, polyesters, and polyureas. The reaction is typically fast and irreversible, occurring at or near room temperature. One of the key reactants in the synthesis of aromatic polyamides is phthaloyl dichloride, an acyl chloride that reacts readily with diamines. The resulting polyamides often exhibit exceptional thermal stability and mechanical strength, making them suitable for a wide range of applications, from high-performance membranes to drug delivery systems.

This document provides detailed application notes and experimental protocols for the use of this compound in interfacial polymerization, with a focus on the fabrication of polyamide membranes and microcapsules for drug delivery.

Principle of Interfacial Polymerization

Interfacial polymerization involves the reaction between two highly reactive monomers dissolved in separate, immiscible liquid phases. Typically, a diamine is dissolved in an aqueous phase, often with a base to neutralize the acidic byproduct, while a diacid chloride, such as this compound, is dissolved in an organic solvent. When these two solutions are brought into contact, polymerization occurs instantaneously at the interface. The polymer film that forms can act as a barrier to further reaction, but the process can be continued by continuously removing the film or by vigorous stirring to create a larger interfacial area.[1][2]

The general reaction scheme for the formation of a polyamide from a diamine and this compound is as follows:

n H₂N-R-NH₂ + n ClOC-(C₆H₄)-COCl → [-HN-R-NH-CO-(C₆H₄)-CO-]n + 2n HCl

Applications

Polymers synthesized via interfacial polymerization using this compound and its isomers have a range of applications, including:

-

High-Performance Membranes: The resulting polyamide thin films are highly selective and are used in separation processes such as nanofiltration and reverse osmosis.[3][4] The properties of these membranes can be tuned by varying the monomers and reaction conditions.[5]

-

Microencapsulation and Drug Delivery: Interfacial polymerization can be used to create hollow microcapsules that encapsulate an active agent, such as a drug.[6][7] The polymer shell can be designed to release the encapsulated substance under specific conditions. Stirred interfacial polymerization is used to produce microcapsules for applications like the controlled release of drugs.[2]

-

High-Strength Fibers: Aromatic polyamides, also known as aramids, are used to produce high-strength fibers with excellent thermal stability.

Experimental Protocols

Protocol 1: Synthesis of a Polyamide Thin Film Membrane

This protocol describes the laboratory-scale synthesis of a polyamide thin film on a porous support, a common method for fabricating composite membranes.

Materials:

-

This compound (or its isomer, isophthaloyl/terephthaloyl chloride)

-

A diamine (e.g., m-phenylenediamine, hexamethylenediamine)

-

An organic solvent (e.g., hexane, cyclohexane, or dichloromethane)[8]

-

Deionized water

-

A base (e.g., sodium hydroxide, triethylamine)

-

A porous support membrane (e.g., polysulfone ultrafiltration membrane)

-

Beakers, forceps, and a glass plate

Procedure:

-

Aqueous Phase Preparation: Prepare an aqueous solution of the diamine. For example, a 2% (w/v) solution of m-phenylenediamine in deionized water. Add a base, such as 0.1 M sodium hydroxide, to act as an acid scavenger for the HCl produced during the reaction.

-

Organic Phase Preparation: Prepare an organic solution of this compound. For example, a 0.1% to 2% (w/v) solution of this compound in anhydrous hexane.

-

Membrane Support Preparation: Cut the porous support membrane to the desired size and immerse it in the aqueous diamine solution for a specified time (e.g., 2 minutes) to ensure complete saturation.

-

Interfacial Polymerization: a. Remove the saturated support membrane from the aqueous solution and remove excess solution from the surface, for instance, by rolling with a rubber roller or using an air knife. b. Mount the support membrane onto a glass plate. c. Pour the organic this compound solution over the surface of the support membrane. d. Allow the reaction to proceed for a short period, typically 15 seconds to 2 minutes.

-

Post-Treatment: a. Pour off the excess organic solution. b. Wash the resulting thin film composite membrane thoroughly with the organic solvent (e.g., hexane) to remove any unreacted this compound. c. Subsequently, wash the membrane with deionized water. d. The membrane can be heat-cured in an oven (e.g., at 60-80°C for 5-10 minutes) to enhance its properties.

-

Storage: Store the prepared membrane in deionized water until further use.

Protocol 2: Synthesis of Polyamide Microcapsules for Drug Encapsulation

This protocol outlines the procedure for creating polyamide microcapsules containing a model hydrophobic drug.

Materials:

-

This compound

-

A diamine (e.g., hexamethylenediamine, ethylenediamine)

-

An organic solvent that is also the core material to be encapsulated (e.g., a vegetable oil, dodecane)[6]

-

A model hydrophobic drug

-

An aqueous solution containing a stabilizer (e.g., 2% w/w polyvinyl alcohol - PVA)[6]

-

A mechanical stirrer

-

Beakers and a dropping funnel

Procedure:

-

Organic Phase (Oil Phase) Preparation: Dissolve the this compound and the model hydrophobic drug in the organic solvent (core material). The concentration of this compound can range from 0.1 to 1 M.

-

Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as 2% (w/w) PVA.

-

Emulsification: a. Add the organic phase to the aqueous phase while stirring vigorously with a mechanical stirrer (e.g., 1200 rpm) to form an oil-in-water emulsion.[6] The size of the droplets will influence the final microcapsule size.

-

Interfacial Polymerization: a. Prepare an aqueous solution of the diamine. The molar ratio of diamine to diacid chloride is a critical parameter and is often in excess (e.g., 10:1) to neutralize the HCl byproduct.[6] b. Reduce the stirring speed (e.g., to 400 rpm) and add the aqueous diamine solution dropwise to the emulsion over a period of 30 minutes.[6] c. A polyamide shell will form at the interface of the oil droplets and the aqueous phase, encapsulating the oil and the dissolved drug. d. Continue stirring for a specified period (e.g., 1-3 hours) to ensure complete polymerization.

-

Microcapsule Recovery and Cleaning: a. The resulting microcapsule suspension can be filtered or centrifuged to separate the microcapsules from the aqueous phase. b. Wash the microcapsules several times with deionized water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and the stabilizer.

-

Drying: The cleaned microcapsules can be dried, for example, by freeze-drying or air-drying.

Data Presentation

The following tables summarize typical quantitative data that should be collected and analyzed when performing interfacial polymerization with this compound. The specific values will depend on the chosen diamine, reaction conditions, and the intended application.

Table 1: Influence of Monomer Concentration on Polyamide Membrane Properties

| This compound Conc. (w/v %) | Diamine Conc. (w/v %) | Membrane Thickness (nm) | Water Permeability (L m⁻² h⁻¹ bar⁻¹) | Salt Rejection (%) |

| Typical Range: 0.1 - 2.0 | Typical Range: 0.5 - 4.0 | Data to be collected | Data to be collected | Data to be collected |

| Example Value: 0.1 | Example Value: 2.0 | e.g., 50 - 200 | e.g., 1 - 10 | e.g., >99 |

| Example Value: 0.5 | Example Value: 2.0 | e.g., 100 - 300 | e.g., 0.5 - 5 | e.g., >99.5 |

Table 2: Properties of Polyamide Microcapsules

| Diamine:this compound Molar Ratio | Organic Solvent | Average Microcapsule Diameter (μm) | Shell Thickness (nm) | Encapsulation Efficiency (%) |

| Typical Range: 2:1 - 10:1 | e.g., Dodecane, Toluene | Data to be collected | Data to be collected | Data to be collected |

| Example Value: 10:1 | Dodecane | e.g., 50 - 150 | e.g., 10 - 50 | e.g., >80 |

| Example Value: 5:1 | Toluene | e.g., 100 - 250 | e.g., 20 - 70 | e.g., >70 |

Visualizations

Caption: Experimental workflow for polyamide thin film membrane synthesis.

Caption: Workflow for drug encapsulation in polyamide microcapsules.

References

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. files.eric.ed.gov [files.eric.ed.gov]

- 3. publish.illinois.edu [publish.illinois.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Polyamides with Phthaloyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of polyamides using phthaloyl dichloride, a key building block for high-performance polymers. This document outlines two primary synthesis methodologies: low-temperature solution polycondensation and interfacial polymerization. Detailed experimental protocols, data presentation, and visualizations are included to guide researchers in the successful synthesis and characterization of these versatile polymers.

Introduction

Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–) in their main chain. Aromatic polyamides, in particular, exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications, including high-performance fibers, engineering plastics, and biomedical devices.[1] The choice of the diacid chloride monomer, such as this compound, and the diamine comonomer allows for the fine-tuning of the polymer's properties to meet specific application requirements. This compound, with its ortho arrangement of acyl chloride groups, presents unique synthetic considerations compared to its iso- and terephthaloyl isomers, including the potential for intramolecular side reactions.

Synthesis Methodologies

The synthesis of polyamides from this compound and a diamine can be achieved through several methods. The two most common and effective laboratory-scale techniques are low-temperature solution polycondensation and interfacial polymerization.

Low-Temperature Solution Polycondensation

This technique involves the reaction of the two monomers in a polar aprotic solvent at reduced temperatures. The low temperature helps to minimize side reactions and allows for the formation of high molecular weight polymers.[2]

Interfacial Polymerization

In this method, the polymerization reaction occurs at the interface of two immiscible liquids. Typically, the diamine is dissolved in an aqueous phase (often basic), and the diacid chloride is dissolved in an organic solvent.[3] This rapid reaction is particularly useful for the synthesis of high molecular weight polymers without the need for stringent stoichiometric control.[3]

Data Presentation

The properties of polyamides are highly dependent on the specific monomers used in their synthesis. The following tables summarize typical quantitative data for aromatic polyamides synthesized using isomers of this compound, providing a reference for expected values.

Table 1: Thermal Properties of Aromatic Polyamides

| Diamine Co-monomer | Polymerization Method | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C, N2) | Char Yield at 600°C (%) |

| m-Phenylenediamine | Solution Polycondensation | 272 | 432 | >50 |

| 4,4'-Oxydianiline | Solution Polycondensation | 260 - 280 | 450 - 500 | >55 |

| 9,9-bis(4-aminophenyl)fluorene | Solution Polycondensation | 300 - 360 | ~500 | >60 |

| 2,2'-Bis(trifluoromethyl)benzidine | Solution Polycondensation | 280 - 320 | ~500 | >60 |

Note: Data is representative of aromatic polyamides synthesized from isophthaloyl or terephthaloyl chloride, as specific data for ortho-phthaloyl dichloride is limited. Thermal properties can vary based on molecular weight and sample purity.[4][5]

Table 2: Solubility of Aromatic Polyamides

| Diamine Co-monomer | NMP | DMAc | DMF | DMSO |

| m-Phenylenediamine | + | + | + | + |

| 4,4'-Oxydianiline | + | + | + | + |

| Fluorinated Diamines | ++ | ++ | ++ | ++ |

| Polyamides with Bulky Side Groups | ++ | ++ | ++ | ++ |

Key: ++ (Soluble at room temperature), + (Soluble on heating), - (Insoluble) Solubility is a qualitative measure and can be influenced by polymer concentration and molecular weight.[6][7]

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation of Polyamide from ortho-Phthaloyl Dichloride and 4,4'-Oxydianiline

This protocol describes the synthesis of a polyamide in a homogenous solution.

Materials:

-

ortho-Phthaloyl dichloride

-

4,4'-Oxydianiline (ODA)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Pyridine, anhydrous (acid scavenger)

-

Methanol

-

Nitrogen gas supply

-

Three-necked round-bottom flask with mechanical stirrer, nitrogen inlet, and dropping funnel

-

Ice bath

Procedure:

-

Diamine Solution Preparation: In a flame-dried, three-necked flask, dissolve a precise amount of 4,4'-oxydianiline in anhydrous N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere. Add a small amount of anhydrous pyridine to the solution.

-

Cooling: Cool the diamine solution to 0°C using an ice bath.

-

Diacid Chloride Addition: Dissolve an equimolar amount of ortho-phthaloyl dichloride in a small amount of anhydrous DMAc and add it to the dropping funnel. Add this solution dropwise to the stirred diamine solution over 30-60 minutes, ensuring the temperature remains at 0°C.

-

Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-8 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polyamide forms.

-

Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

-

Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then water to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Interfacial Polymerization of Polyamide from ortho-Phthaloyl Dichloride and Hexamethylenediamine

This protocol outlines the synthesis of a polyamide at the interface of two immiscible liquids.

Materials:

-

ortho-Phthaloyl dichloride

-

Hexamethylenediamine

-

Sodium hydroxide (NaOH)

-

Dichloromethane (or another suitable organic solvent)

-

Deionized water

-

Beaker

-

Stirring rod or magnetic stirrer

Procedure:

-

Aqueous Phase Preparation: In a beaker, dissolve hexamethylenediamine and an equimolar amount of sodium hydroxide (to neutralize the HCl byproduct) in deionized water.

-

Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of ortho-phthaloyl dichloride in dichloromethane.

-

Interfacial Polymerization: Carefully pour the organic phase as a layer on top of the aqueous phase. A polymer film will form immediately at the interface.

-

Polymer Removal: The polyamide film can be continuously drawn from the interface as a "rope" using a stirring rod or forceps.

-

Washing and Drying: Wash the collected polymer thoroughly with water and then with a solvent like acetone or methanol to remove unreacted monomers and solvent residues. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C).

Visualizations

The following diagrams illustrate the chemical reaction and experimental workflows.

Caption: General reaction scheme for polyamide synthesis.

References

Application Notes and Protocols for the Preparation of Polyesters Using Phthaloyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyesters are a critical class of polymers extensively utilized in biomedical and pharmaceutical fields due to their characteristic biocompatibility and biodegradability.[1] Aromatic polyesters, in particular, offer high thermal stability and mechanical strength, making them suitable for various advanced applications, including as high-modulus fibers and engineering polymers. The synthesis of these polymers via the polycondensation of a diol with a diacid chloride, such as phthaloyl dichloride, is a versatile and widely adopted method.[2][3] this compound exists in three isomeric forms: this compound (ortho-), isothis compound (meta-), and terethis compound (para-). The selection of a specific isomer, along with the choice of the diol co-monomer, allows for the precise tuning of the resulting polyester's physical and chemical properties, such as solubility, crystallinity, and degradation rate.[2] This control is particularly valuable in drug development, where polyesters are used to create delivery systems like nanoparticles, micelles, and polymersomes for targeted and controlled release of therapeutic agents.[1][4][5]

This document provides detailed protocols and application notes for the synthesis of polyesters using this compound, focusing on methods relevant to research and development in the pharmaceutical and materials science sectors.

Synthesis Methodologies

The most common methods for preparing polyesters from this compound are interfacial polycondensation and solution polycondensation. The choice of method depends on the specific monomers used, the desired polymer properties, and the scale of the reaction.

-

Interfacial Polycondensation : This technique involves the reaction of two monomers at the interface of two immiscible liquids.[6] Typically, a diol is dissolved in an aqueous alkaline solution, while the this compound is dissolved in an organic solvent like chloroform. The polymerization is rapid and often occurs at room temperature.[6] A phase transfer catalyst is frequently added to facilitate the transport of the diol anion across the interface.[7] This method is advantageous for producing high molecular weight polymers quickly.[6]

-

Solution Polycondensation : In this method, both the diol and the diacid chloride are dissolved in a single, inert organic solvent.[8] A base, such as pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[8][9] The reaction is generally slower than interfacial polymerization and may require heating to proceed to completion.

-

Melt/Direct Polycondensation : This method involves reacting the monomers in their molten state at high temperatures, typically under a nitrogen atmosphere to prevent oxidation.[2] For instance, phthaloyl chloride can be refluxed with a diol in a high-boiling solvent like o-dichlorobenzene at temperatures around 160°C for an extended period.[2] This technique avoids the use of large volumes of solvent but requires thermally stable monomers.

Experimental Protocols

Protocol 1: Interfacial Polycondensation of Isothis compound and Bisphenol-A

This protocol is based on the methodology for synthesizing wholly aromatic polyesters and is suitable for producing thermally stable polymers.

Materials:

-

Isothis compound (IPCl)

-

Bisphenol-A (BPA)

-

Sodium hydroxide (NaOH)

-

Chloroform

-

Citramide (or other suitable phase transfer catalyst like tetrabutylammonium chloride)[7]

-

Acetone

-

Distilled water

-

250 mL beaker with a mechanical stirrer

Procedure:

-

Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 0.025 mol of NaOH in 75 mL of distilled water. Add 0.0125 mol of Bisphenol-A to the NaOH solution and stir at a moderate speed until the BPA dissolves.

-

Add Catalyst: Dissolve 0.25 mg of the phase transfer catalyst (citramide) in 10 mL of water and add it to the aqueous phase.

-

Prepare the Organic Phase: In a separate container, dissolve 0.0125 mol of isothis compound in 35 mL of chloroform.

-

Initiate Polymerization: Increase the stirring speed of the aqueous phase to its maximum value. Rapidly pour the entire organic phase into the vigorously stirred aqueous phase.

-

Reaction: Continue vigorous stirring for 5 minutes at ambient temperature (e.g., 30°C). A solid polymer will precipitate immediately.

-

Isolate and Wash the Polymer: Turn off the stirrer and filter the polymer from the reaction mixture. Wash the collected polymer with acetone to remove unreacted monomers and chloroform.

-

Neutralize and Clean: Return the moist polymer to the beaker and stir with 100 mL of distilled water to wash away excess NaOH and salts. Filter the polymer again. Repeat this water washing step at least twice more until the filtrate is neutral.

-

Drying: Dry the final polyester product to a constant weight in a vacuum oven at 40°C.[9]

Protocol 2: Solution Polycondensation of this compound and Aliphatic Diols

This protocol is adapted from a direct polycondensation method and is suitable for producing copolyesters with aliphatic units.[2]

Materials:

-

This compound

-

1,2-Propanediol

-

2,3-Butanediol

-

o-Dichlorobenzene (solvent)

-

Petroleum ether (for precipitation)

-

Acetone

-

Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer

Procedure:

-

Setup: Assemble the reaction apparatus and ensure it is dry. Charge the reaction flask with 0.01 mol of 1,2-propanediol and 0.02 mol of 2,3-butanediol.

-

Add Solvent and Monomer: Add approximately 150 mL of o-dichlorobenzene to the flask, followed by 0.03 mol of this compound.

-

Reaction: Begin stirring the mixture and purge the system with nitrogen. Heat the mixture to 160°C and maintain it under reflux for 65 hours with continuous stirring in a nitrogen atmosphere.[2]

-

Cooling and Precipitation: After the reaction is complete, allow the contents to cool to room temperature. Pour the cooled, viscous solution into about 250 mL of petroleum ether to precipitate the polyester.

-

Purification: Keep the mixture in a refrigerator overnight to ensure complete precipitation. Filter the solid polymer.

-

Final Purification: Dissolve the crude polyester in a minimum amount of acetone. Evaporate the acetone to obtain the purified polyester.

-

Drying: Dry the final product in a vacuum oven to remove any residual solvent.

Data Presentation